2-Bromo-6-fluoro-3-methoxybenzaldehyde
Description
Significance of Aryl Halides and Aromatic Aldehydes in Contemporary Retrosynthetic Analysis
Retrosynthetic analysis is a foundational technique in organic synthesis that deconstructs a complex target molecule into simpler, commercially available precursors through a series of logical "disconnections". journalspress.comias.ac.in Within this framework, aryl halides and aromatic aldehydes represent two of the most critical functional groups.
Aryl halides (Ar-X, where X = Cl, Br, I) are exceptionally valuable synthetic intermediates. uni-regensburg.de The carbon-halogen bond, particularly the carbon-bromine bond, serves as a key site for disconnection, corresponding to a wide array of reliable and powerful bond-forming reactions. ias.ac.in Most notably, aryl bromides are premier substrates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings. These reactions allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling chemists to assemble complex molecular scaffolds from simpler fragments. numberanalytics.com
Similarly, aromatic aldehydes are versatile functional groups in retrosynthesis. The aldehyde's electrophilic carbonyl carbon is a prime site for nucleophilic attack, leading to disconnections that correspond to reactions like Grignard additions, Wittig reactions, and aldol (B89426) condensations. ias.ac.in Furthermore, the aldehyde group can be readily transformed into other functionalities through oxidation (to a carboxylic acid) or reduction (to an alcohol or a methyl group), a concept known as Functional Group Interconversion (FGI), which adds significant flexibility to a synthetic plan. researchgate.net The presence of both an aryl halide and an aldehyde on the same molecule therefore offers at least two distinct and highly reliable points for strategic disconnections, making such compounds powerful nodes in retrosynthetic planning.
Strategic Importance of Highly Substituted Benzaldehydes as Advanced Building Blocks in Complex Molecule Construction
These building blocks are central to the synthesis of a wide range of molecular targets, from pharmaceuticals to materials for organic electronics. nbinno.comrug.nl For example, substituted benzaldehydes are key reactants in the synthesis of various heterocyclic systems, such as pyrazoles and Schiff bases. wisdomlib.org They can also participate in sequential catalytic reactions, where different positions on the benzene (B151609) ring are functionalized in a controlled manner to build up molecular complexity. nih.gov The specific nature and position of the substituents on the benzaldehyde (B42025) ring dictate the electronic and steric properties of the molecule, allowing chemists to fine-tune the reactivity of the aldehyde group and other sites on the ring. This pre-installed functionality is crucial for achieving regioselectivity in subsequent synthetic steps and for imparting desired final properties to the target molecule. A related compound, 2-fluoro-3-methoxybenzaldehyde, is widely used as a precursor for active pharmaceutical ingredients (APIs), underscoring the value of this class of reagents in medicinal chemistry. ossila.com
Overview of 2-Bromo-6-fluoro-3-methoxybenzaldehyde as a Key Multifunctional Precursor in Synthetic Chemistry
This compound is a quintessential example of a modern, multifunctional building block that leverages the strategic advantages of its constituent parts. Its utility lies in the orthogonal reactivity of its functional groups, which can be addressed selectively under different reaction conditions.
The Aldehyde Group : This group serves as a classical "handle" for chain extension and modification. It can react with a vast range of nucleophiles, be used in reductive aminations to introduce nitrogen-containing moieties, or participate in olefination reactions to form alkenes.
The Bromo Group : Positioned ortho to the aldehyde, the bromine atom is the primary site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of new aryl, alkyl, or alkynyl groups, providing a powerful method for constructing the carbon skeleton of a larger molecule. The utility of the 2-bromo-6-fluorobenzaldehyde (B104081) scaffold has been demonstrated in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs) and as a key intermediate for pharmaceutical agents like the PDE4 inhibitor AN2728. nbinno.comgoogle.com
The Fluoro and Methoxy (B1213986) Groups : These substituents are not merely passive spectators. The highly electronegative fluorine atom and the electron-donating methoxy group modulate the electronic properties of the aromatic ring. This electronic influence can affect the reactivity of both the aldehyde and the C-Br bond, and can direct the regioselectivity of any further electrophilic aromatic substitution reactions, should they be employed.
This combination of functionalities in a single, stable molecule allows for the execution of complex, multi-step synthetic sequences with high levels of control, making this compound a valuable precursor in synthetic chemistry.
Table 1: Physicochemical Properties of this compound Data sourced from multiple chemical suppliers. synquestlabs.comcymitquimica.com
| Property | Value |
|---|---|
| CAS Number | 154650-22-3 |
| Molecular Formula | C₈H₆BrFO₂ |
| Molecular Weight | 233.04 g/mol |
| Appearance | Solid |
| Purity | ≥97% |
Contextualization within the Field of Fluorinated and Brominated Aromatic Compounds
The presence of both fluorine and bromine on the same aromatic scaffold places this compound at the intersection of two important areas of chemical research. Brominated aromatic compounds have long been staples of synthetic chemistry, prized for their utility in cross-coupling reactions. scielo.br
In parallel, the field of organofluorine chemistry has expanded dramatically, particularly within medicinal chemistry. nih.gov The introduction of fluorine into a drug candidate can profoundly and often beneficially alter its biological properties. researchgate.net Due to its small size and high electronegativity, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.netnih.gov It can also modulate the acidity or basicity (pKa) of nearby functional groups, improve binding affinity to target proteins, and increase lipophilicity, which can enhance membrane permeability and bioavailability. mdpi.com Approximately 20% of all pharmaceuticals currently on the market contain at least one fluorine atom, a testament to its strategic importance. nih.gov
Therefore, a molecule like this compound is highly valued because it combines these two features. It acts as a "fluoro-pharmaceutical" building block, carrying the beneficial fluorine atom into the target structure, while the bromine atom provides the synthetic handle needed to construct the rest of the molecule. This dual functionality makes it an advanced precursor for the discovery and development of new drugs and other functional materials.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-fluoro-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXBFVPVUAXWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromo 6 Fluoro 3 Methoxybenzaldehyde
Regioselective Halogenation Strategies for Substituted Benzenes
Halogenation of an aromatic ring is a fundamental transformation in organic synthesis. The challenge in synthesizing the target compound lies in achieving the desired 2-bromo-6-fluoro substitution pattern in the presence of a methoxy (B1213986) group.
Ortho-Directed Metalation Approaches for Bromine Introduction
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, such as n-butyllithium, to facilitate deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then be quenched with an electrophile to introduce a specific substituent. wikipedia.org
In the context of synthesizing 2-Bromo-6-fluoro-3-methoxybenzaldehyde, a plausible precursor would be 1-fluoro-2-methoxybenzene. The methoxy group (-OCH3) can act as a directing metalation group. wikipedia.org It interacts with the lithium reagent, directing the deprotonation to one of the ortho positions (C3 or C1). wikipedia.org The fluorine atom also influences the acidity of the ring protons. The process involves treating the substituted benzene (B151609) with a strong base like n-butyllithium, which deprotonates the ring at the most acidic position ortho to the DMG. uwindsor.ca This is followed by the introduction of bromine using an electrophilic bromine source like N-Bromosuccinimide (NBS) or molecular bromine (Br2).
The hierarchy of directing metalation groups has been established through extensive research, with groups like amides and carbamates often being stronger than the methoxy group. uwindsor.caharvard.edu However, the methoxy group is still effective for directing lithiation. wikipedia.orgharvard.edu The choice of solvent is also critical, with ethereal solvents like THF and diethyl ether being common due to their ability to deaggregate organolithium reagents. uwindsor.ca
Selective Fluorination Techniques on the Aromatic Ring
Introducing a fluorine atom onto an aromatic ring can be accomplished through electrophilic fluorination. wikipedia.org This method involves the reaction of an electron-rich aromatic compound with an electrophilic fluorine source. alfa-chemistry.comnumberanalytics.com These reagents deliver a fluorine cation (F+) equivalent to the nucleophilic aromatic ring. alfa-chemistry.com
Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4). wikipedia.orgalfa-chemistry.com These reagents are generally more stable and safer to handle than elemental fluorine. wikipedia.orgchinesechemsoc.org The mechanism of electrophilic fluorination is complex and may proceed through either an SN2 or a single-electron transfer (SET) pathway, depending on the substrates and conditions. wikipedia.org For electron-rich aromatic compounds, the reaction typically follows the standard electrophilic aromatic substitution pathway, involving the formation of a Wheland-type intermediate. researchgate.net
Research has shown that nitromethane (B149229) can act as an efficient Lewis base to activate electrophilic fluorinating reagents, which can be key for successful fluorination reactions. chinesechemsoc.org The choice of the specific fluorinating agent depends on the reactivity of the aromatic substrate and the desired selectivity. numberanalytics.com
| Reagent Name | Abbreviation | Key Characteristics | Typical Applications |
|---|---|---|---|
| N-fluorobenzenesulfonimide | NFSI | Economical, stable, safe, soluble in various organic solvents. | Fluorination of aromatic hydrocarbons, amides, and nitriles. alfa-chemistry.com |
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Stable, mild conditions, high thermal stability. | Fluorination of enamines, dicarbonyl compounds, and electron-rich aromatics. alfa-chemistry.com |
| N-fluoropyridinium salts | NFPy | Reactivity can be tuned by changing substituents on the pyridine (B92270) ring. | Fluorination of enol compounds and multi-electron aromatic compounds. alfa-chemistry.com |
Photo-Induced and Radical Bromination Pathways for Benzylic Precursors
This section is not directly applicable to the synthesis of this compound from a benzene precursor, as it involves the bromination of a benzylic position (a carbon atom attached to a benzene ring). This pathway would be relevant if the synthesis started from a toluene (B28343) derivative, for example, 2-fluoro-3-methoxytoluene. In such a hypothetical route, the methyl group would be brominated, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light, to form a benzylic bromide. This intermediate could then be oxidized to the final aldehyde.
Formylation Reactions for Aldehyde Moiety Introduction
The introduction of the aldehyde group (formylation) onto the highly substituted aromatic ring is a critical step. Two classical methods are particularly relevant: the Vilsmeier-Haack and Friedel-Crafts reactions.
Vilsmeier-Haack Formylation in Highly Functionalized Aromatic Systems
The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds. youtube.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). wikipedia.orgnumberanalytics.com This forms a chloroiminium ion, which is the active electrophile. wikipedia.orgnumberanalytics.com
The electron-rich aromatic ring attacks the chloroiminium ion in an electrophilic aromatic substitution. youtube.com A subsequent hydrolysis step then converts the resulting iminium ion intermediate into the final aldehyde product. wikipedia.orgjk-sci.com This reaction is well-suited for activated aromatic rings, such as those containing methoxy groups. cambridge.orgthieme-connect.de The regioselectivity is influenced by both electronic and steric factors, with substitution often occurring at the para position to the activating group if available and sterically accessible. jk-sci.com In a precursor like 1-bromo-3-fluoro-2-methoxybenzene, the powerful ortho-, para-directing methoxy group would strongly influence the position of formylation.
| Component | Role/Function | Common Examples |
|---|---|---|
| Substrate | Must be an electron-rich aromatic or heteroaromatic compound. | Anisole derivatives, anilines, phenols, pyrroles. wikipedia.orgjk-sci.com |
| Formamide | Source of the formyl group. | N,N-dimethylformamide (DMF), N-methylformanilide. numberanalytics.comthieme-connect.de |
| Activating Agent | Reacts with the formamide to form the Vilsmeier reagent. | Phosphorus oxychloride (POCl3), oxalyl chloride. jk-sci.com |
| Vilsmeier Reagent | The active electrophile in the reaction. | Substituted chloroiminium ion. wikipedia.org |
Friedel-Crafts Acylation utilizing Formylating Reagents
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, involving the substitution of an aromatic proton with an alkyl (alkylation) or acyl (acylation) group. wikipedia.org For formylation, a direct Friedel-Crafts reaction using formyl chloride is not feasible due to the instability of the reagent. youtube.com
However, related named reactions can achieve formylation. The Gattermann-Koch reaction utilizes carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid like aluminum chloride (AlCl3) and a co-catalyst like copper(I) chloride. vaia.comthermofisher.comwikipedia.org This mixture generates a reactive formyl cation equivalent that acts as the electrophile. vaia.com A key limitation is that this reaction is typically not suitable for phenol (B47542) or phenol ether substrates. wikipedia.org
The Gattermann reaction is a variation that uses hydrogen cyanide (HCN) and HCl with a Lewis acid, but the high toxicity of HCN is a significant drawback. wikipedia.org An important modification by Adams allows for the in-situ generation of HCN from zinc cyanide, making the procedure safer. thermofisher.com These methods are generally effective for activated aromatic rings. thermofisher.com However, Friedel-Crafts reactions are known to fail on rings substituted with strongly deactivating groups. libretexts.org
Oxidation of Corresponding Benzylic Precursors (e.g., Kornblum Oxidation)
The oxidation of a benzylic precursor, such as 2-bromo-6-fluoro-3-methoxybenzyl bromide, presents a direct route to the target aldehyde. The Kornblum oxidation is a well-established method for converting alkyl halides into carbonyl compounds. wikipedia.orgchem-station.com This reaction typically involves the use of dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant, with a base like triethylamine (B128534) to facilitate the elimination step. wikipedia.org The mechanism proceeds through an alkoxysulfonium salt intermediate, which then undergoes base-mediated elimination to yield the aldehyde. wikipedia.org
While initially applied to activated substrates like benzylic halides, the scope of the Kornblum oxidation has been expanded to include less reactive halides by first converting them to tosylates, which are better leaving groups. wikipedia.org A patented method for preparing the related 2-bromo-6-fluorobenzaldehyde (B104081) utilizes a two-step process starting from 2-bromo-6-fluorotoluene. The first step involves a free-radical bromination to form 2-bromo-6-fluorobenzyl bromide, which is then subjected to Kornblum oxidation using DMSO to afford the desired aldehyde with high purity and conversion rates. google.com
Recent advancements have focused on developing more environmentally friendly versions of the Kornblum oxidation. One such method employs visible light and aerobic conditions, eliminating the need for traditional oxidants or catalysts for the oxidation of benzyl (B1604629) bromides. researchgate.net Another green approach utilizes a NaOH-modified graphitic carbon nitride (g-C3N4) photocatalyst with molecular oxygen under LED light irradiation, offering an eco-friendly alternative to the high-temperature DMSO-based reaction. rsc.org
Table 1: Comparison of Kornblum Oxidation Methodologies
| Method | Oxidant/Catalyst | Conditions | Substrate | Product | Key Advantages |
| Classic Kornblum | Dimethyl sulfoxide (DMSO) | High Temperature | Alkyl Halides/Tosylates | Aldehydes/Ketones | Well-established, versatile |
| Patent CN102070420B | DMSO | 70-100°C | 2-bromo-6-fluorobenzyl bromide | 2-bromo-6-fluorobenzaldehyde | High purity (≥99.0%) and conversion (100%) |
| Visible Light Aerobic | O2 (from air) | Visible Light | Benzyl Bromides | Benzaldehydes | Catalyst/additive-free, environmentally friendly |
| g-C3N4 Photocatalysis | O2, NaOH-modified g-C3N4 | LED Light, Room Temp. | Benzyl Bromide | Benzaldehyde (B42025) | Green, sustainable, high conversion (up to 99%) |
Reductive Transformations of Nitrile Intermediates, including Sandmeyer-Derived Pathways
An alternative and widely used strategy for the synthesis of this compound involves the reduction of a corresponding nitrile intermediate, namely 2-bromo-6-fluoro-3-methoxybenzonitrile. This nitrile precursor can be synthesized from 2-bromo-6-fluoro-3-methoxyaniline via the Sandmeyer reaction. researchgate.net The Sandmeyer reaction is a versatile method for converting aryl diazonium salts, generated from anilines, into a variety of functional groups, including nitriles, using copper(I) cyanide. wikipedia.orgorganic-chemistry.org
Once the nitrile intermediate is obtained, it can be selectively reduced to the aldehyde. Several reagents and methods are available for this transformation. wikipedia.org A common and effective reagent for the partial reduction of nitriles to aldehydes is Diisobutylaluminium hydride (DIBAL-H). chemistrysteps.comlibretexts.orgchemistrysteps.com The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The mechanism involves the formation of an imine intermediate which is then hydrolyzed during aqueous workup to yield the aldehyde. libretexts.org
Another approach for the reduction of nitriles to aldehydes is the Stephen aldehyde synthesis, which employs tin(II) chloride and hydrochloric acid. wikipedia.orgchemistrysteps.com Alternatively, catalytic hydrogenation using reagents like Raney nickel in the presence of formic acid can also achieve this transformation. researchgate.netwikipedia.org Formic acid can serve as a hydrogen source in conjunction with a catalyst like platinum(IV) oxide to reduce aromatic nitriles to aldehydes in good yields. researchgate.net
Methoxy Group Introduction and Transformation Methodologies
The strategic installation of the methoxy group is a critical aspect of the synthesis of this compound.
Nucleophilic Aromatic Substitution (SNAr) for Methoxy Installation
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, such as methoxide, onto an aromatic ring. This reaction is particularly effective when the ring is activated by electron-withdrawing groups. masterorganicchemistry.com In the context of synthesizing precursors for this compound, an SNAr reaction can be envisioned on a suitably substituted fluorinated or brominated aromatic ring.
The presence of a fluorine atom can activate an aromatic ring towards nucleophilic attack. acgpubs.org For instance, in a difluoro- or trifluoro-substituted ring, a fluorine atom at a position para to an activating group can be displaced by a methoxy group. acgpubs.org The efficiency of the SNAr reaction is influenced by the nature and position of the leaving group and any activating groups on the ring. masterorganicchemistry.com Studies have shown that a fluoro group can be displaced with equal or even greater efficacy than a methoxy group in certain SNAr reactions. researchgate.net
Etherification Strategies from Phenolic Precursors
An alternative route to introduce the methoxy group is through the etherification of a corresponding phenolic precursor. This involves the reaction of a substituted phenol with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. For example, a precursor like 2-bromo-6-fluoro-3-hydroxybenzaldehyde (B6359646) could be methylated to yield the final product.
The synthesis of such phenolic precursors can be achieved through various methods. For instance, the formylation of a substituted phenol like 2-bromo-4-fluorophenol (B1268413) can introduce the aldehyde group. One patented procedure describes the reaction of 2-bromo-4-fluorophenol with hexamethylenetetramine in trifluoroacetic acid, followed by hydrolysis, to produce 3-bromo-5-fluoro-2-hydroxybenzaldehyde. While this is a different isomer, the principle of formylating a bromofluorophenol is demonstrated.
Convergent and Linear Synthetic Pathways
Optimized Multi-Step Reaction Sequences for Enhanced Overall Yield and Purity
A linear synthesis involves a sequential modification of a starting material through a series of steps. A potential linear route to this compound could start from a commercially available substituted toluene or aniline. For example, starting with 2-bromo-6-fluoro-3-methoxyaniline, a Sandmeyer reaction to introduce the nitrile group, followed by a DIBAL-H reduction, would constitute a linear sequence. researchgate.net
A convergent synthesis, on the other hand, involves the separate synthesis of key fragments of the molecule, which are then combined in a later step. While a fully convergent synthesis for this specific molecule might be less common, elements of convergence can be incorporated. For instance, preparing the aromatic core with the desired substitution pattern and then introducing the aldehyde functionality in a late-stage oxidation or reduction step can be considered a more convergent approach than building the molecule one substituent at a time.
Optimizing a multi-step synthesis requires careful consideration of each reaction's yield, selectivity, and the ease of purification of intermediates. For instance, the choice between reducing a nitrile versus oxidizing a benzyl bromide to form the aldehyde will depend on the availability and cost of the respective starting materials, as well as the robustness and scalability of each reaction. The development of one-pot procedures, where multiple reaction steps are carried out in the same reaction vessel, can significantly improve efficiency by reducing the need for intermediate workups and purifications.
Table 2: Key Synthetic Intermediates and Reagents
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
| This compound | 154650-22-3 | C8H6BrFO2 | Target Compound |
| 2-Bromo-6-fluoro-3-methoxyaniline | Not Available | C7H7BrFNO | Precursor for Sandmeyer reaction |
| 2-Bromo-6-fluoro-3-methoxybenzonitrile | Not Available | C8H4BrFNO | Intermediate for reduction to aldehyde |
| 2-Bromo-6-fluorobenzaldehyde | 66193-41-5 | C7H4BrFO | Related compound, synthesis via Kornblum oxidation |
| 2-Bromo-6-fluorotoluene | 142807-65-8 | C7H6BrF | Starting material for benzylic bromination |
| 2-Bromo-6-fluorobenzyl bromide | Not Available | C7H5Br2F | Precursor for Kornblum oxidation |
| 2-Bromo-4-fluorophenol | 496-69-5 | C6H4BrFO | Potential precursor for formylation and etherification |
| 3-Bromo-5-fluoro-2-hydroxybenzaldehyde | Not Available | C7H4BrFO2 | Product from formylation of a bromofluorophenol |
| Diisobutylaluminium hydride (DIBAL-H) | 1191-15-7 | C8H19Al | Reducing agent for nitrile to aldehyde |
| Dimethyl sulfoxide (DMSO) | 67-68-5 | C2H6OS | Oxidant in Kornblum oxidation |
| Copper(I) cyanide | 544-92-3 | CuCN | Reagent in Sandmeyer reaction |
Application of Telescoping Processes to Minimize Intermediate Isolation
In the pursuit of more efficient and sustainable chemical manufacturing, telescoping or one-pot processes have emerged as a powerful strategy. whiterose.ac.uk These approaches, which combine multiple reaction steps without the isolation of intermediates, offer significant advantages, including reduced solvent waste, lower energy consumption, and decreased manual handling. whiterose.ac.ukacs.org For the synthesis of complex molecules like this compound, a telescoped approach could circumvent the need for purification of reactive and potentially unstable intermediates. liberty.eduacs.org
A conceptual telescoped synthesis could involve the in-situ generation of a protected aldehyde from a suitable precursor, followed by a cross-coupling reaction to introduce one of the substituents, and finally deprotection to yield the target benzaldehyde. acs.orgrug.nl For instance, a Weinreb amide could be formed and then subjected to a one-pot reduction and cross-coupling sequence. acs.orgrug.nl The stable tetrahedral intermediate formed during the reaction protects the latent aldehyde functionality from undesired side reactions. acs.org
| Step | Transformation | Key Reagents & Conditions | Potential for Telescoping | Reference |
|---|---|---|---|---|
| 1 | Formation of Weinreb Amide | Substituted benzoic acid, N,O-Dimethylhydroxylamine hydrochloride, coupling agent (e.g., EDC, HOBt) | Can be isolated or potentially telescoped with the subsequent step. | acs.org |
| 2 | One-Pot Reduction/Cross-Coupling | Weinreb amide, DIBAL-H (for reduction to hemiaminal intermediate), organolithium reagent, Pd catalyst | The core of the telescoping strategy, avoiding isolation of the sensitive aldehyde. | acs.orgrug.nl |
| 3 | Hydrolytic Workup | Aqueous acid | Final step to release the aldehyde functionality. | acs.org |
Catalytic Approaches in the Synthesis of Halogenated Benzaldehydes
The introduction and manipulation of functional groups on the aromatic ring are often best achieved through catalytic methods. For the synthesis of this compound, palladium and copper-based catalysts offer a versatile toolkit for C-H activation and cross-coupling reactions.
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide range of C-C and C-heteroatom bond formations. nih.gov The synthesis of substituted benzaldehydes can be achieved through the palladium-catalyzed formylation of aryl halides. While direct formylation can be challenging, various formylating agents and catalytic systems have been developed. nih.gov Alternatively, a more common approach involves the cross-coupling of a suitably substituted aryl halide with a formyl-anion equivalent or a subsequent conversion of another functional group into an aldehyde. nih.gov
For a molecule like this compound, a plausible palladium-catalyzed approach would involve the formylation of a 1-bromo-3-fluoro-2-methoxybenzene precursor. The choice of ligand is critical in these transformations, with bulky, electron-rich phosphines often providing the best results. researchgate.net
| Reaction Type | Aryl Halide Substrate | Catalyst System | Key Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| α-Arylation of Aldehydes | Bromo- and Chloroarenes | [{Pd(allyl)Cl}2]/dppf or Q-phos | Base (e.g., NaOtBu), Toluene, 80-100 °C | Up to 85% | nih.gov |
| Direct Heteroarylation | 2,5-Dibromothiophene | Pd(OAc)2/KOAc | DMA, 140 °C | Up to 81% | researchgate.net |
| Heck–Matsuda Desymmetrization | Aryldiazonium Salts | Pd(OAc)2/(S)-PyraBox | MeOH, rt | Up to 85% | beilstein-journals.org |
Copper catalysis has gained prominence as a more sustainable and cost-effective alternative to palladium for certain transformations. beilstein-journals.orgrsc.org Copper-catalyzed methods have been developed for the arylation of various nucleophiles and for C-H functionalization. beilstein-journals.orgmdpi.comrsc.org In the context of synthesizing this compound, copper catalysis could be employed for the introduction of the bromo or fluoro substituents, or potentially for the formylation step, although the latter is less common.
A significant advantage of some copper-catalyzed systems is their ability to operate under ligand-free conditions, which simplifies the reaction setup and purification. rsc.org
| Reaction Type | Substrate | Catalyst/Reagents | Conditions | Key Feature | Reference |
|---|---|---|---|---|---|
| C-H Arylation | Polycyclic Aromatic Hydrocarbons | Cu(OAc)2, Aryliodonium salts | DCE, 70 °C | Remote C-H functionalization | beilstein-journals.org |
| C-H Halogenation | Aromatic compounds | Cu(NO3)2·3H2O, LiX (X=Cl, Br) | O2, Acetic Acid, 120 °C | Ligand-free, aerobic conditions | rsc.org |
| Intramolecular N-Arylation | ortho-Chlorinated Arylhydrazones | CuI, 1,10-phenanthroline, KOH | DMF, 120 °C | Synthesis of N-phenyl-1H-indazoles | beilstein-journals.org |
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.govmanchester.ac.uk Enzymes can catalyze reactions with exquisite regio- and stereoselectivity, often under mild conditions. nih.govacs.org For the synthesis of a polysubstituted aromatic compound like this compound, biocatalysis could be strategically employed to introduce functional groups at specific positions, thereby avoiding the need for complex protecting group strategies. manchester.ac.uk
For instance, a halogenase enzyme could be used for the regioselective bromination of a fluoro-methoxy-benzene precursor. nih.gov Alternatively, a P450 monooxygenase could be employed for the regioselective hydroxylation of a substituted anisole, which could then be further functionalized. acs.org
| Enzyme Class | Transformation | Substrate Example | Key Advantage | Reference |
|---|---|---|---|---|
| Halogenase | Regioselective Halogenation | Aromatic precursors | Avoids harsh reagents and directs halogen to a specific position. | nih.govmanchester.ac.uk |
| P450 Monooxygenase | Regioselective Hydroxylation | Substituted anisoles | Enables functionalization of unactivated C-H bonds. | acs.org |
| Aldolase | Asymmetric α-Alkylation | Aldehydes | Stereoselective C-C bond formation. | acs.org |
Reproducibility and Robustness of Synthetic Protocols
The transition of a synthetic route from a laboratory curiosity to a reliable manufacturing process hinges on its reproducibility and robustness. mit.edumit.edu This is particularly critical in the pharmaceutical industry, where consistent product quality is paramount. mit.edu
Design of Experiments (DoE) is a statistical methodology that allows for the systematic and efficient optimization of reaction conditions. google.com By simultaneously varying multiple parameters (e.g., temperature, catalyst loading, concentration), DoE can identify not only the optimal conditions but also the interactions between different factors. google.com This approach is far more efficient than the traditional one-variable-at-a-time (OVAT) method. google.com
For the synthesis of this compound, a DoE approach could be used to optimize a key catalytic step, such as a palladium-catalyzed cross-coupling, to maximize yield and minimize the formation of impurities.
| Factor | Low Level | High Level | Response to be Optimized | Reference |
|---|---|---|---|---|
| Temperature (°C) | 80 | 120 | Yield (%) of this compound | google.com |
| Catalyst Loading (mol%) | 0.5 | 2.0 | ||
| Ligand Equivalence | 1.0 | 2.0 | ||
| Reaction Time (h) | 4 | 24 |
The development of robust and reproducible synthetic protocols is a critical aspect of modern chemical process development. mit.edu A robust process is one that is insensitive to small variations in reaction parameters, ensuring consistent performance. mit.edu The insights gained from DoE studies are invaluable for establishing a "design space" within which the process is known to be reliable. google.com Furthermore, the implementation of telescoped processes contributes to robustness by reducing the number of unit operations and potential points of failure. whiterose.ac.ukacs.org The combination of advanced catalytic methods with rigorous process optimization strategies is essential for the efficient and reliable production of valuable chemical intermediates like this compound. mit.edumit.edu
Strategies for Validating Synthetic Method Reproducibility in Academic Research
The reproducibility of synthetic methods is a cornerstone of chemical research, ensuring that scientific findings can be independently verified and built upon. masterorganicchemistry.com For a multi-step synthesis, such as the proposed routes to this compound, ensuring reproducibility requires meticulous attention to detail at each stage of the experimental process.
Detailed and Transparent Reporting:
A critical aspect of validating reproducibility is the comprehensive documentation and reporting of all experimental procedures. This includes not only the quantities of reagents and solvents but also their purity and source. masterorganicchemistry.com For instance, the grade of solvents, the manufacturer of starting materials, and any purification steps undertaken should be clearly stated. The reaction setup, including the type of glassware, stirring rate, and method of heating or cooling, can also influence the outcome and should be documented.
Control of Reaction Variables:
In organic synthesis, seemingly minor variations in reaction conditions can have a significant impact on the yield and purity of the product. masterorganicchemistry.com Key variables that must be precisely controlled and reported include:
Temperature: The exact temperature of the reaction mixture should be monitored and maintained.
Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon), and the method for ensuring inertness should be described.
Reaction Time: The duration of the reaction should be clearly specified, along with the method used to determine reaction completion (e.g., thin-layer chromatography, gas chromatography, or liquid chromatography).
Thorough Characterization of Intermediates and Final Product:
Comprehensive analytical data is essential for confirming the identity and purity of all synthesized compounds. For a compound like this compound and its intermediates, a combination of spectroscopic and analytical techniques should be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of key functional groups.
Chromatographic Analysis: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the compound.
The following table outlines the key analytical techniques and their role in validating the synthesis of a target compound.
Table 2: Analytical Techniques for the Validation of Synthetic Compounds
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR | Structural elucidation and confirmation |
| High-Resolution Mass Spectrometry (HRMS) | Determination of exact mass and elemental formula |
| Infrared (IR) Spectroscopy | Identification of functional groups |
| Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC) | Assessment of purity |
| Melting Point | Physical characterization and purity assessment for solids |
Inter-laboratory and Intra-laboratory Reproducibility Checks:
Ideally, a newly developed synthetic method should be reproducible both within the same laboratory by different researchers (intra-laboratory reproducibility) and in different laboratories (inter-laboratory reproducibility). While full inter-laboratory studies are not always feasible in academic research, clear and detailed reporting allows other researchers to attempt to replicate the synthesis, which is a fundamental aspect of the scientific process. masterorganicchemistry.com The response of the scientific community, often through attempts to use a published procedure, serves as a long-term validation of its reproducibility. masterorganicchemistry.com
By adhering to these strategies, the scientific community can have greater confidence in the validity and reliability of published synthetic methods, which is crucial for the advancement of chemical sciences.
Mechanistic Insights and Reactivity Studies of 2 Bromo 6 Fluoro 3 Methoxybenzaldehyde
Electronic and Steric Influences of Halogen and Methoxy (B1213986) Substituents on Aromatic Reactivity
The reactivity of the benzene (B151609) ring in 2-Bromo-6-fluoro-3-methoxybenzaldehyde is governed by the combined electronic and steric effects of its three distinct substituents: a methoxy group (-OCH₃), a fluorine atom (-F), and a bromine atom (-Br). These effects determine the electron density distribution within the aromatic ring and influence the accessibility of its carbon atoms to reacting species.
Electronic Effects: Substituent effects are broadly categorized into inductive and resonance effects.
Inductive Effect: This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. Both fluorine and bromine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that deactivates the ring by pulling electron density away from it. The methoxy group's oxygen atom is also electronegative, contributing a weaker -I effect.
In this compound, these effects are in opposition. The methoxy group is a powerful activating group due to its +M effect, while the halogens are deactivating. rsc.org The aldehyde group (-CHO) itself is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. The net result is a complex electronic landscape across the aromatic ring, influencing its susceptibility to further substitution.
Steric Effects: The spatial arrangement of the substituents significantly impacts reactivity. In this molecule, the aldehyde group is flanked by both a bromine and a fluorine atom at the ortho positions. This creates substantial steric hindrance around the aldehyde, which can impede the approach of bulky reagents. Similarly, any reaction targeting the carbon atoms of the ring must contend with the physical presence of these bulky groups. For instance, in electrophilic aromatic substitution, attack at the ortho position to a substituent is often disfavored due to steric clash. acs.org
The combination of these electronic and steric factors makes this compound a challenging but versatile substrate for chemical synthesis.
Interactive Data Table: Electronic Properties of Substituents
| Substituent | Inductive Effect | Resonance Effect | Overall Ring Effect |
| -OCH₃ | Weakly Withdrawing (-I) | Strongly Donating (+M) | Activating |
| -F | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating |
| -Br | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating |
| -CHO | Withdrawing (-I) | Withdrawing (-M) | Deactivating |
Reaction Pathways Involving the Aldehyde Functionality
The aldehyde group is a primary site for chemical transformations in this compound. Its reactivity is modulated by the adjacent bromo and fluoro substituents.
The carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic attack. The strong electron-withdrawing effects of the ortho-positioned fluorine and bromine atoms are expected to enhance this electrophilicity, making the aldehyde more reactive toward nucleophiles compared to unsubstituted benzaldehyde (B42025).
A key example of this reactivity is the Knoevenagel condensation. Studies on substituted benzaldehydes show that electron-withdrawing groups typically accelerate the reaction, while electron-donating groups have the opposite effect. nih.gov However, the significant steric hindrance from the two ortho substituents in this compound could counteract this electronic activation by impeding the approach of the nucleophile. Research on 2,6-disubstituted benzaldehydes has shown that such steric hindrance can lead to reduced catalytic activity in condensation reactions. nih.gov
Similarly, in reactions with amines to form hemiaminals and subsequently imines (Schiff bases), the electrophilicity of the carbonyl carbon is a determining factor. mdpi.com While the electronic effects in the target molecule would favor the initial nucleophilic addition, the subsequent dehydration step to form the imine could be sterically hindered.
The Tishchenko reaction is a disproportionation reaction where two molecules of an aldehyde are converted into an ester in the presence of a metal alkoxide catalyst. wikipedia.orgorganic-chemistry.org The classic mechanism involves coordination of the aldehyde to a Lewis acidic catalyst, followed by nucleophilic attack of a second aldehyde molecule to form a hemiacetal intermediate, and finally a 1,3-hydride shift. organic-chemistry.org
For this compound, the steric bulk around the aldehyde group presents a significant challenge for the Tishchenko reaction. The formation of the key hemiacetal intermediate requires bringing two bulky aldehyde molecules together at the catalytic center. Studies have shown that steric hindrance can significantly reduce the activity of substrates in Tishchenko reactions. rsc.org Therefore, it is plausible that this compound would be a poor substrate for the classic Tishchenko dimerization. However, modified versions of the reaction, such as the Evans-Tishchenko reaction which involves a preformed β-hydroxyketone and an aldehyde, might offer alternative pathways, although steric crowding can still be a limiting factor. ed.ac.uk
Selective Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid. Numerous reagents can achieve this transformation, such as potassium permanganate, Jones reagent, or milder options like sodium chlorite (B76162) (in the Pinnick oxidation). The choice of oxidant is crucial to avoid unwanted side reactions. For substituted benzyl (B1604629) alcohols, which are the reduction products of benzaldehydes, studies have shown that substituents influence the rate of oxidation. Electron-donating groups tend to enhance reaction rates, while electron-withdrawing groups can slightly reduce efficiency. organic-chemistry.orgfrontiersin.org This suggests that the oxidation of this compound to the corresponding benzoic acid would be feasible, with the electronic effects of the substituents playing a role in the reaction kinetics.
Selective Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (2-Bromo-6-fluoro-3-methoxyphenyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent and generally preferred for its chemoselectivity, as it will typically not reduce other functional groups like esters or the aromatic ring itself. orientjchem.org Biocatalytic reductions using whole-cell systems or isolated enzymes have also been shown to be effective for converting substituted benzaldehydes to their corresponding alcohols, with the electronic and steric nature of the substituents affecting the conversion rate. tandfonline.comnih.gov For this compound, a selective reduction of the aldehyde to the alcohol should be a straightforward transformation using standard chemical or enzymatic methods.
Reactivity of Aryl Halides (Bromine and Fluorine) for Further Functionalization
The presence of both bromine and fluorine atoms on the aromatic ring opens up possibilities for sequential functionalization, most notably through transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. rsc.org A key aspect of this reaction is the relative reactivity of different carbon-halogen bonds. In the context of this compound, the C-Br and C-F bonds exhibit significantly different reactivities.
The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl >> C–F. The C-F bond is exceptionally strong and generally unreactive under standard Suzuki-Miyaura conditions. In contrast, the C-Br bond is readily activated by palladium catalysts.
This reactivity difference allows for highly selective cross-coupling reactions on the this compound scaffold. It is expected that a Suzuki-Miyaura reaction would proceed exclusively at the C-Br position, leaving the C-F bond intact for potential subsequent transformations under more forcing conditions. This chemoselectivity enables the introduction of a wide variety of aryl, heteroaryl, alkyl, or vinyl groups at the bromine-bearing carbon. rsc.orgsigmaaldrich.com The choice of palladium catalyst, ligand, and base is critical for achieving high yields and tolerating the other functional groups present on the molecule. rsc.org
Interactive Data Table: Predicted Site Selectivity in Suzuki-Miyaura Coupling
| Halogen Bond | Relative Bond Energy | Predicted Reactivity in Suzuki Coupling | Potential Outcome |
| C-Br | Lower | High | Selective C-C bond formation |
| C-F | Higher | Very Low / Inert | Remains unreacted |
Directed Lithiation and Halogen-Metal Exchange Reactions
Directed ortho-lithiation and halogen-metal exchange reactions are powerful tools for the functionalization of aromatic rings. In the case of this compound, the interplay of the directing groups and the halogen atoms dictates the regioselectivity of these transformations.
The methoxy group at the 3-position and the fluorine atom at the 6-position can act as directing groups for lithiation. However, the presence of a bromine atom at the 2-position introduces the possibility of a competitive halogen-metal exchange. The outcome of the reaction is highly dependent on the organolithium reagent used and the reaction conditions.
While specific studies on the directed lithiation of this compound are not extensively documented in peer-reviewed literature, insights can be drawn from related systems. For instance, the synthesis of 2-bromo-6-fluorobenzaldehyde (B104081) has been reported to utilize butyllithium, suggesting that under certain conditions, halogen-metal exchange at the bromine-bearing carbon is a feasible pathway. google.com
A general protocol for halogen-metal exchange on bromoheterocyclic compounds involves the use of reagents like isopropylmagnesium chloride (i-PrMgCl) followed by n-butyllithium (n-BuLi). nih.gov This approach can be effective for substrates with acidic protons, and similar principles could be applied to achieve selective metalation of this compound. The choice of solvent and temperature would be critical in controlling the selectivity between directed lithiation and halogen-metal exchange.
Table 1: Potential Reagents and Conditions for Lithiation/Halogen-Metal Exchange
| Reagent/Condition | Potential Outcome | Mechanistic Consideration |
| n-Butyllithium (n-BuLi) | Halogen-metal exchange (at C-Br) or directed lithiation | The strong basicity of n-BuLi can favor proton abstraction directed by the methoxy or fluoro group, while its nucleophilicity can lead to bromine-lithium exchange. Low temperatures are typically required. |
| Lithium diisopropylamide (LDA) | Directed lithiation | As a strong, non-nucleophilic base, LDA is more likely to effect directed ortho-metalation at a position activated by the directing groups. |
| i-PrMgCl / n-BuLi | Halogen-metal exchange | This combination is known to facilitate selective bromine-magnesium exchange, which can then be transmetalated with lithium. nih.gov |
Role of the Methoxy Group in Directing Electrophilic and Nucleophilic Aromatic Substitution
The methoxy group (-OCH3) is a powerful ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions due to its ability to donate electron density to the aromatic ring via resonance. In this compound, the positions ortho (C4) and para (C6, already substituted with fluorine) to the methoxy group are activated towards electrophilic attack. However, the steric hindrance from the adjacent bromine and the deactivating inductive effect of the fluorine and bromine atoms complicate the reactivity.
Conversely, in nucleophilic aromatic substitution (NAS), the electron-withdrawing nature of the aldehyde and the halogens makes the ring susceptible to attack by nucleophiles. The methoxy group, being electron-donating, generally disfavors NAS. However, its position can influence the stability of the Meisenheimer complex intermediate.
A study on the synthesis of bromo-dimethoxybenzaldehydes provides insights into the directing effects in similar systems. scielo.br While not a direct study of the target compound, it highlights the interplay of activating and deactivating groups in determining the outcome of substitution reactions.
Table 2: Predicted Directing Effects of Substituents in this compound
| Substituent | Position | Effect on Electrophilic Aromatic Substitution (EAS) | Effect on Nucleophilic Aromatic Substitution (NAS) |
| -CHO | 1 | Deactivating, meta-directing | Activating |
| -Br | 2 | Deactivating, ortho-, para-directing (inductive withdrawal > resonance donation) | Activating |
| -OCH3 | 3 | Activating, ortho-, para-directing (resonance donation > inductive withdrawal) | Deactivating |
| -F | 6 | Deactivating, ortho-, para-directing (strong inductive withdrawal) | Activating |
Investigations into Chemo-, Regio-, and Stereoselectivity in Complex Transformations
The presence of multiple reactive sites in this compound—the aldehyde, the carbon-bromine bond, the carbon-fluorine bond, and the activated aromatic ring—presents significant challenges and opportunities in terms of selectivity in complex chemical transformations.
Chemoselectivity: In reactions involving multiple functional groups, achieving chemoselectivity is crucial. For example, in a reduction reaction, a mild reducing agent would be required to selectively reduce the aldehyde without affecting the halogen substituents. Conversely, in a cross-coupling reaction, a catalyst system must be chosen to selectively activate the C-Br bond over the C-F bond.
Regioselectivity: As discussed in the context of lithiation and aromatic substitution, the regioselectivity of reactions on the aromatic ring is governed by the complex interplay of electronic and steric effects of the various substituents.
Stereoselectivity: For reactions involving the creation of new chiral centers, such as the addition of a nucleophile to the aldehyde carbonyl, achieving high stereoselectivity would be a key objective in the synthesis of enantiomerically pure target molecules. While no specific studies on stereoselective transformations of this compound were identified, its utility as a precursor in the synthesis of chiral compounds is an area of potential research.
Detailed research specifically investigating these selectivity aspects for this compound is limited in the public domain. However, the principles of controlling selectivity in multifunctional molecules are well-established and would be applicable to this compound.
Applications of 2 Bromo 6 Fluoro 3 Methoxybenzaldehyde As a Versatile Synthetic Building Block
Construction of Diverse Heterocyclic Systems
The strategic placement of reactive sites on the 2-Bromo-6-fluoro-3-methoxybenzaldehyde ring enables its use in a variety of cyclization strategies to form fused heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science.
Indazoles and their derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities. This compound is a suitable precursor for the synthesis of 2H-indazoles through multicomponent reactions. A well-established method involves the copper-catalyzed one-pot, three-component reaction of a 2-bromobenzaldehyde (B122850) derivative, a primary amine, and sodium azide. In this process, the catalyst is crucial for facilitating the formation of both C-N and N-N bonds, leading to the indazole core. This reaction is noted for its broad substrate scope and high tolerance for various functional groups.
Another sophisticated approach to N-aryl-2H-indazoles involves the rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes. tandfonline.com In this formal [4+1] annulation, the azo group directs the ortho C–H activation, followed by a reversible addition to the aldehyde. tandfonline.com The resulting hydroxyl intermediate is captured in a cyclization step that, after aromatization, yields the 2H-indazole product. tandfonline.com
A general scheme for the synthesis of 2H-indazoles from 2-bromobenzaldehydes is presented below.
Table 1: Generalized Synthesis of 2H-Indazoles from 2-Bromobenzaldehydes
| Reactants | Catalyst/Reagents | Product Type | Key Features |
|---|---|---|---|
| 2-Bromobenzaldehyde derivative, Primary Amine, Sodium Azide | Copper(I) oxide nanoparticles (Cu₂O-NP) | 2H-Indazoles | One-pot, three-component reaction. Catalyst is key for C-N and N-N bond formation. |
| Azobenzene, Aldehyde derivative | Rhodium(III) complex | N-Aryl-2H-indazoles | C-H bond functionalization and cyclative capture. Forms N-substituted indazoles. tandfonline.com |
The utility of 2-halobenzaldehydes extends to the synthesis of other important heterocyclic systems like quinazolines and isoquinolines. Research has demonstrated that 2-halobenzaldehydes can react with dithiooxamide (B146897) to produce thiazolo[5,4-c]isoquinolines, a specific class of isoquinoline (B145761) derivatives. rsc.orgresearchgate.netrsc.org The reaction outcome is influenced by the nature and position of the substituents on the benzaldehyde (B42025), and the use of a Lewis acid catalyst such as lanthanum(III) triflate can favor the formation of the isoquinoline-type structure. rsc.orgrsc.org
This reaction provides a straightforward method for accessing complex isoquinoline systems directly from readily available halogenated benzaldehydes. rsc.org
Table 2: Synthesis of Thiazolo[5,4-c]isoquinolines
| Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| 2-Halobenzaldehyde, Dithiooxamide | Lanthanum(III) triflate, Nitrobenzene, Heat | Thiazolo[5,4-c]isoquinoline | rsc.orgrsc.org |
Pyrimidine-fused quinolines, also known as deazaflavins, are hybrid molecules that are structurally similar to biologically important flavins and exhibit a range of medicinal properties, including antibacterial and anticancer activities. acs.org A novel and efficient method for the synthesis of these fused systems utilizes 2-bromobenzaldehydes. acs.org
In a ligand-free, copper-catalyzed domino reaction, 2-bromobenzaldehyde derivatives react with 6-aminouracils in the presence of a base like potassium carbonate. acs.org The reaction, which can be accelerated by microwave heating, proceeds through a one-pot C-C and C-N bond-forming strategy to yield the corresponding pyrimidine-fused quinoline (B57606) derivatives in good yields. acs.org This method represents a powerful tool for accessing complex, biologically relevant scaffolds from precursors like this compound. acs.org
Table 3: Copper-Catalyzed Synthesis of Pyrimidine-Fused Quinolines
| Reactants | Catalyst/Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Bromobenzaldehyde derivative, 6-Aminouracil derivative | CuCl₂, K₂CO₃ | DMF, Microwave, 150 °C | Pyrimidine-fused quinoline | acs.org |
Enabling Synthesis of Polycyclic Aromatic and Macrocyclic Architectures
The functional groups of this compound can be sequentially manipulated to build larger, more complex carbocyclic structures, including polycyclic aromatic systems.
The benzosuberone framework is a seven-membered ring fused to a benzene (B151609) ring and is a core structure in various natural products and pharmacologically active molecules. A classic and viable strategy for constructing this skeleton involves a two-step sequence starting from a benzaldehyde.
First, the aldehyde group of a precursor like this compound can undergo a Wittig reaction with a suitable phosphorus ylide, such as one bearing a protected carboxylic acid or ester functionality. This step converts the aldehyde into an alkene. The second step is an intramolecular Friedel-Crafts reaction. Upon deprotection of the acid functionality, a strong acid catalyst (e.g., polyphosphoric acid or Eaton's reagent) promotes the cyclization of the aryl group onto the alkene, forming the seven-membered ring and completing the benzosuberone core. The substitution pattern of the starting benzaldehyde dictates the final functionality of the polycyclic product.
Precursor for Advanced Organic Materials and Functional Molecules
The unique electronic properties conferred by the fluorine and bromine atoms, combined with the synthetic versatility of the aldehyde, make this compound a promising precursor for advanced organic materials. The progress and expansion of organic electronics are significantly driven by the synthesis of new organic semiconductors for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net
The bromine atom is particularly useful for introducing the molecule into larger conjugated systems via transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions are foundational in the synthesis of conjugated polymers and small molecules used as organic optoelectronic materials. nih.govresearchgate.net The direct functionalization of C-H bonds, particularly through C-H/C-X couplings where X is a halogen, is a modern and efficient strategy for building these materials. nih.gov The presence of a bromo-substituent on the ring makes this compound an ideal candidate for such transformations, enabling its incorporation into larger, custom-designed functional molecules for electronic applications. rsc.org
Development of Specialized Reagents and Analytical Probes
The reactivity of this compound makes it a useful starting material for the synthesis of specialized chemical tools for analysis and catalysis.
The presence of a fluorine atom in this compound makes it and its derivatives suitable for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy applications. ¹⁹F NMR is a powerful technique for the analysis of fluorinated compounds and can be particularly useful for determining the enantiopurity of chiral molecules.
While direct synthesis of a chiral NMR probe from this compound was not found, the synthesis of a related compound, fluoro-2-formylphenyl boronic acid from 2-bromo-6-fluorobenzaldehyde (B104081), has been reported to create a ¹H and ¹⁹F NMR probe. This probe is used to determine the enantiopurity of sulfinamides, which are important chiral auxiliaries in asymmetric synthesis. The principle involves the formation of diastereomeric derivatives that can be distinguished by NMR.
More broadly, recent advances in chiral analysis using ¹⁹F NMR involve the use of chiral solvating agents, such as cationic cobalt complexes, which can form diastereomeric ion-pairs with fluorine-labeled compounds. organic-chemistry.org This interaction leads to the separation of ¹⁹F NMR signals for the different enantiomers, allowing for precise determination of enantiomeric excess. organic-chemistry.org The development of new fluorine-labeled probes and reagents is an active area of research, and versatile building blocks like this compound are valuable for these synthetic efforts. organic-chemistry.org
A significant application of this compound is in the synthesis of specialized ligands for transition-metal catalysis. A documented example is its use in the preparation of chiral monophosphorus ligands. magtech.com.cn These types of ligands are crucial in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.
The synthesis involves a multi-step process where this compound serves as a key starting material. magtech.com.cn The presence of the bromo and fluoro substituents allows for selective chemical transformations, such as lithiation and subsequent reactions to build the complex ligand architecture. The development of new ligands is critical for advancing catalytic C-H functionalization and other important organic transformations.
Advanced Characterization and Computational Studies in Chemical Research
Comprehensive Spectroscopic Elucidation of Molecular Structure and Purity
Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of 2-Bromo-6-fluoro-3-methoxybenzaldehyde and for assessing its purity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry (MS) provides a complete picture of the compound's atomic connectivity and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR: The proton NMR spectrum provides information on the number, environment, and coupling of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aldehyde proton will appear as a singlet at a characteristic downfield shift (around 10 ppm). The aromatic protons will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with each other and with the neighboring fluorine atom. The methoxy protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. Each carbon atom in the molecule, including the aromatic ring carbons, the aldehyde carbonyl carbon, and the methoxy carbon, will give a unique signal. The carbonyl carbon is typically observed significantly downfield (185-195 ppm). The aromatic carbons will appear in the 110-160 ppm range, with their exact shifts influenced by the attached substituents (Br, F, OCH₃, CHO). The methoxy carbon will have a characteristic signal around 55-60 ppm.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique for characterization. It provides information about the chemical environment of the fluorine nucleus. A single resonance is expected for the fluorine atom on the benzene (B151609) ring. The chemical shift and coupling constants (J-coupling) to adjacent protons will further confirm the substitution pattern on the aromatic ring.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity |
| Aldehyde Proton (CHO) | ~10.3 | Singlet |
| Aromatic Proton (H-4) | ~7.6 | Doublet |
| Aromatic Proton (H-5) | ~7.2 | Doublet |
| Methoxy Protons (OCH₃) | ~3.9 | Singlet |
| ¹³C NMR | Expected Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | ~188 |
| Aromatic Carbons (C-Ar) | 110-160 |
| Methoxy Carbon (OCH₃) | ~56 |
Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound will show strong absorption bands corresponding to the various functional groups. A prominent, sharp peak around 1700-1720 cm⁻¹ is characteristic of the C=O stretching of the aldehyde group. The C-H stretching of the aromatic ring and the aldehyde group will appear around 2850-3100 cm⁻¹. The C-O stretching of the methoxy group will be visible in the 1200-1300 cm⁻¹ region. Vibrations associated with the C-Br and C-F bonds will be found in the fingerprint region (below 1000 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ range. The symmetric vibrations of the molecule are typically more Raman active.
| Functional Group | IR Absorption (cm⁻¹) | Vibrational Mode |
| Aldehyde C-H | 2820-2850, 2720-2750 | Stretch |
| Carbonyl (C=O) | 1700-1720 | Stretch |
| Aromatic C=C | 1450-1600 | Stretch |
| Methoxy C-O | 1200-1300 | Stretch |
| C-F | 1000-1100 | Stretch |
| C-Br | 500-600 | Stretch |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.
Mass Spectrometry (MS): In a typical mass spectrum, a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (233.03 g/mol ) would be observed. synquestlabs.com Due to the presence of bromine, a characteristic isotopic pattern will be seen for the molecular ion peak and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns can also provide structural information.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₈H₆BrFO₂). synquestlabs.com This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Predicted collision cross-section values can also be calculated for different adducts. uni.lu
Quantum Chemical Modeling and Simulation of Structure and Reactivity
Quantum chemical modeling provides theoretical insights into the geometric and electronic properties of molecules, complementing experimental data and helping to predict reactivity.
Density Functional Theory (DFT) Calculations for Geometric Parameters and Electronic Properties (e.g., HOMO-LUMO Analysis)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scielo.br It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net
Geometric Parameters: DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry of this compound. scielo.br This provides theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.
Electronic Properties (HOMO-LUMO Analysis): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. scielo.br A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For substituted benzaldehydes, the nature and position of substituents significantly influence the HOMO-LUMO gap and the distribution of these orbitals across the molecule. scielo.br
| Parameter | Significance |
| HOMO Energy | Correlates with the ionization potential (electron-donating ability). scielo.br |
| LUMO Energy | Correlates with the electron affinity (electron-accepting ability). scielo.br |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. scielo.br |
Conformational Analysis and Potential Energy Surface Mapping
The conformational landscape of this compound is a critical aspect of its chemical behavior, influencing its reactivity and interactions. Computational chemistry provides powerful tools to explore this landscape. The study of similar molecules, such as bromo-dimethoxybenzaldehydes, utilizes Density Functional Theory (DFT) to understand their molecular structure and packaging. scielo.br For this compound, a similar theoretical approach would be employed to identify stable conformers and map its potential energy surface.
The primary conformational flexibility in this molecule arises from the orientation of the methoxy and aldehyde groups relative to the benzene ring. By systematically rotating these groups and calculating the corresponding energy, a potential energy surface can be generated. This map reveals the low-energy, stable conformations and the energy barriers that separate them. Quantum mechanics calculations can predict important information about the molecular and electronic structure of chemical compounds. scielo.br For instance, the relative orientation of the C=O bond of the aldehyde and the methoxy group's methyl group can lead to different conformers with distinct stabilities. The presence of the bulky bromine atom and the electronegative fluorine atom ortho to the aldehyde group introduces significant steric and electronic constraints, which heavily influence the preferred conformations.
The analysis of intermolecular interactions, such as C-H···O interactions and halogen bonding, is also crucial in understanding the conformational preferences, especially in the solid state. scielo.br Theoretical calculations can quantify the energy of these interactions, helping to explain the observed crystal packing. scielo.br For example, studies on related halogenated compounds have shown that halogen bonds can significantly influence the stabilization of crystalline states. scielo.br The hyperconjugation energies, which can be calculated to examine the stability of intermolecular interactions, would also be a key component of a thorough conformational analysis of this compound. scielo.br
Prediction of Spectroscopic Parameters for Experimental Validation
Computational methods are invaluable for predicting spectroscopic parameters, which can then be used to validate experimental findings. For this compound, DFT calculations would be the method of choice to predict a range of spectroscopic data.
NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predicted shifts, when compared with experimental spectra, can help in the definitive assignment of signals to specific atoms within the molecule. This is particularly useful for complex aromatic systems where signal overlap can occur.
Vibrational Spectroscopy (FT-IR and Raman): The vibrational frequencies of this compound can be calculated using DFT. These calculated frequencies correspond to the vibrational modes of the molecule (e.g., C=O stretch, C-H bend, C-Br stretch). A comparison of the predicted vibrational spectra with experimental FT-IR and Raman spectra allows for a detailed assignment of the observed bands. researchgate.net This correlative approach provides a deeper understanding of the molecule's vibrational properties.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions of the molecule. researchgate.net This allows for the calculation of the absorption wavelengths in the UV-Vis spectrum, which correspond to the promotion of electrons from occupied to unoccupied molecular orbitals (e.g., HOMO to LUMO). researchgate.net The analysis of these frontier molecular orbitals also provides insights into the electronic properties and reactivity of the compound. scielo.br
The following table provides a hypothetical example of predicted versus experimental spectroscopic data for a similar compound, illustrating the validation process.
| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value |
| ¹³C NMR (Aldehyde C=O) | 189.5 ppm | 190.2 ppm |
| ¹H NMR (Aldehyde H) | 10.15 ppm | 10.21 ppm |
| FT-IR (C=O Stretch) | 1695 cm⁻¹ | 1698 cm⁻¹ |
| UV-Vis (λmax) | 298 nm | 301 nm |
Advanced Chromatographic Techniques for Reaction Monitoring and Purification
Chromatographic techniques are essential for monitoring the progress of reactions involving this compound and for its purification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of moderately polar compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
For reaction monitoring, small aliquots of the reaction mixture would be injected into the HPLC system to track the disappearance of starting materials and the appearance of the product. The purity of the final compound can also be assessed by the area percentage of its peak in the chromatogram. For preparative HPLC, the same principles are applied on a larger scale to isolate the pure compound from a crude reaction mixture.
A hypothetical HPLC method for the analysis of this compound is outlined in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time | ~5.2 min |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is particularly useful for assessing purity and separating isomers. A study on the separation of bromofluorobenzaldehyde isomers highlights the use of Low Thermal Mass Gas Chromatography (LTM GC) as a rapid and highly efficient method. rsc.org This technology allows for ultrafast temperature programming and rapid cool-down times. rsc.org
A GC method for this compound would likely use a capillary column with a non-polar or moderately polar stationary phase. The method would be validated according to ICH guidelines for specificity, precision, linearity, and accuracy. rsc.org For instance, the detection and quantitation limits for isomers of bromofluorobenzaldehyde have been established at 0.4 ppm and 1.2 ppm, respectively, indicating the high sensitivity of such methods. rsc.org In the synthesis of related compounds like 2-bromo-6-fluorobenzaldehyde (B104081), GC is used to confirm the completion of the reaction and to assess the purity of the product. google.com
A typical set of GC parameters for the analysis of a bromofluorobenzaldehyde is presented below.
| Parameter | Condition |
| Column | DB-624 or similar |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Oven Program | Start at 100 °C, ramp to 250 °C at 20 °C/min |
Emerging Research Directions and Methodological Advances
Exploration of Unconventional Reaction Conditions and Green Chemistry Approaches in Synthesis
Modern organic synthesis is increasingly driven by the principles of green chemistry, which prioritize the reduction of waste, use of safer chemicals, and energy efficiency. nih.govrjpn.org For halogenated benzaldehydes, this translates into exploring reaction conditions that move beyond traditional methods, which often rely on hazardous reagents and harsh conditions.
The use of alternative energy sources is another key area of exploration. Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes by using microwave irradiation as an efficient energy source. mdpi.com Similarly, photochemical methods, which use light to initiate reactions, are being investigated. A patented method for preparing 2-bromo-6-fluorobenzaldehyde (B104081) involves the use of hydrogen peroxide under light conditions, offering a potentially greener route. google.com
Solvent selection is also critical. Research into solvent-free reactions or the use of greener solvents, such as water or biodegradable options, is ongoing. nih.govmdpi.com These methods aim to minimize the environmental impact associated with volatile organic compounds (VOCs). researchgate.net
Table 1: Green Chemistry Approaches in Aldehyde Synthesis
| Green Chemistry Principle | Application in Halogenated Benzaldehyde (B42025) Synthesis | Potential Benefits |
|---|---|---|
| Waste Prevention | One-pot procedures, reducing intermediate isolation and purification steps. liberty.eduresearchgate.net | Less solvent waste, higher process efficiency. |
| Energy Efficiency | Microwave-assisted synthesis, photochemistry. mdpi.comgoogle.com | Drastically reduced reaction times, lower energy consumption. |
| Safer Solvents & Reagents | Use of water or biodegradable solvents; replacing hazardous reagents with safer alternatives (e.g., H₂O₂). nih.govgoogle.com | Reduced environmental pollution and operational hazards. |
| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric quantities. mdpi.com | Higher atom economy, less waste, recyclable catalysts. |
Development of Novel Catalytic Systems for Selective Functionalization
The precise modification of the 2-Bromo-6-fluoro-3-methoxybenzaldehyde scaffold requires highly selective catalysts. The development of novel catalytic systems is crucial for achieving specific C-H functionalization, which allows for the direct modification of the aromatic ring without pre-functionalized starting materials.
Palladium (Pd)-catalyzed reactions have been particularly prominent. researchgate.net Researchers have developed transient directing group strategies for the ortho-C-H halogenation of benzaldehydes. researchgate.net In this approach, an amine temporarily forms an imine with the benzaldehyde. This imine then directs the palladium catalyst to a specific ortho C-H bond, enabling selective bromination or chlorination. researchgate.netresearchgate.net This method provides a powerful tool for introducing halogens at desired positions with high precision.
Beyond palladium, other transition metals are being explored. Rhodium (Rh) catalysts have shown high efficiency for the ortho-iodination of benzaldehydes, complementing the capabilities of palladium systems. researchgate.net Furthermore, aluminum-ate complexes have been utilized to enable cross-coupling reactions with organometallic reagents, facilitating the introduction of various alkyl and aryl groups onto the benzaldehyde structure. acs.orgresearchgate.net These catalytic innovations expand the toolbox available to chemists for creating diverse and complex derivatives of halogenated benzaldehydes.
Application of Machine Learning and Artificial Intelligence in Synthetic Route Design for Halogenated Benzaldehydes
A key advancement is the integration of "greenness-by-design" into AI models. chemrxiv.org By incorporating metrics such as Process Mass Intensity (PMI), which measures the total mass used to produce a certain amount of product, AI can prioritize synthetic routes that are not only high-yielding but also environmentally sustainable. ML models, including Random Forest and neural networks, can predict the likelihood of a reaction's success under various conditions and with different catalysts, saving significant time and resources in the lab. beilstein-journals.orgchemrxiv.org This predictive power helps chemists to optimize reaction conditions and select the most promising synthetic pathways for molecules like halogenated benzaldehydes before ever setting foot in the laboratory. nih.gov
Table 2: Impact of AI on Synthetic Chemistry
| AI Application Area | Function | Advantage for Halogenated Benzaldehydes |
|---|---|---|
| Retrosynthesis (CASP) | Proposes synthetic pathways by deconstructing the target molecule. pharmafeatures.comnih.gov | Rapidly identifies multiple potential routes, including novel ones. |
| Reaction Prediction | Predicts the outcome and yield of unknown reactions based on existing data. beilstein-journals.org | Reduces trial-and-error experimentation, saving time and resources. |
| Condition Optimization | Suggests optimal solvents, catalysts, and temperatures for a given transformation. nih.gov | Improves reaction efficiency and yield. |
| Green Route Design | Ranks synthetic routes based on sustainability metrics (e.g., PMI). chemrxiv.org | Enables the selection of more environmentally friendly manufacturing processes. |
Integration of Continuous Flow Chemistry for Scalable and Efficient Synthesis
Traditional batch synthesis, where reactions are carried out in large vessels, faces challenges related to scalability, heat transfer, and safety, especially when dealing with hazardous intermediates. rsc.org Continuous flow chemistry offers a powerful alternative by performing reactions in a continuously flowing stream through a network of tubes or microreactors. nih.gov
This technology provides numerous advantages for the synthesis of compounds like this compound. The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to better reaction control, higher yields, and fewer side products. researchgate.net It also enhances safety by minimizing the volume of hazardous materials present at any given moment. rsc.org
Flow chemistry is particularly well-suited for reactions that are difficult or dangerous to perform in batch, such as those involving highly reactive intermediates or exothermic processes. researchgate.net Furthermore, superheated conditions can be safely achieved in pressurized flow systems, dramatically accelerating reaction rates without the need for a catalyst in some cases. uliege.be This process intensification leads to significantly higher productivity. uliege.be The modular nature of flow systems also allows for the "telescoping" of multiple reaction steps into a single, continuous process, eliminating the need for intermediate workup and purification, which aligns perfectly with the goals of green chemistry. acs.org
Further Investigation into the Unique Reactivity Induced by Ortho-Bromine and Para-Fluorine Substitution
The specific arrangement of substituents on the this compound ring imparts a unique chemical reactivity that is a subject of ongoing investigation. The interplay between the electron-withdrawing halogen atoms and the electron-donating methoxy (B1213986) group creates a distinct electronic environment that influences the molecule's behavior in chemical reactions.
The ortho-bromine and ortho-fluorine atoms exert significant steric and electronic effects. They activate the aldehyde group, making it more electrophilic and susceptible to nucleophilic attack. At the same time, the ortho-bromine is a versatile functional handle. It can participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon bonds. google.com It is also key to directed ortho-metalation strategies, where a strong base removes the proton adjacent to the bromine, creating a reactive intermediate for further functionalization. beilstein-journals.org
The fluorine atom, particularly in the ortho position, contributes to the molecule's unique properties. Fluorine substitution is known to enhance the metabolic stability and binding affinity of drug candidates by altering their lipophilicity and electronic properties. google.com The combined presence of ortho-bromo and para-fluoro (relative to the methoxy group) substituents creates a complex system where multiple reaction pathways are possible, making it a rich area for synthetic exploration and the development of novel molecular architectures.
Q & A
Q. What are the optimal synthetic routes for preparing 2-bromo-6-fluoro-3-methoxybenzaldehyde with high regioselectivity?
- Methodological Answer : A two-step approach is commonly employed: (1) Electrophilic bromination of a pre-functionalized fluoromethoxybenzaldehyde precursor under controlled conditions (e.g., using NBS in DMF at 0–5°C) to minimize polybromination. (2) Selective demethylation of protective groups (e.g., using BBr₃ in CH₂Cl₂) to yield the aldehyde functionality. Evidence from analogous compounds (e.g., 4-bromo-2-fluorobenzaldehyde) suggests that steric and electronic effects of substituents critically influence bromination regioselectivity . For reproducibility, monitor reaction progress via TLC (hexane:EtOAc 4:1) and confirm purity via HPLC (>95%) .
Q. How can conflicting NMR data (e.g., overlapping peaks) for this compound be resolved?
- Methodological Answer : Overlapping signals in ¹H NMR (e.g., aromatic protons near 7.0–7.5 ppm) arise from fluorine’s magnetic anisotropy and coupling with adjacent protons. Use 2D NMR techniques (¹H-¹³C HSQC, ¹H-¹H COSY) to assign signals unambiguously. For example, the aldehyde proton typically appears as a singlet near 10 ppm. Compare with structurally similar compounds (e.g., 6-bromo-2-fluoro-3-methoxyphenylboronic acid) to validate assignments .
Q. What purification strategies are effective for removing trace impurities (e.g., dehalogenated byproducts)?
- Methodological Answer : Use column chromatography with silica gel and a gradient eluent (hexane:EtOAc 8:1 → 4:1). For persistent impurities, recrystallize from ethanol/water (1:3 v/v) at −20°C. Purity can be confirmed via GC-MS or elemental analysis (C, H, Br, F within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing effects of bromine and fluorine activate the aldehyde toward nucleophilic attack while directing cross-coupling (e.g., Suzuki-Miyaura) to the bromine site. Computational studies (DFT at B3LYP/6-31G*) predict a reaction barrier of ~25 kcal/mol for Pd-catalyzed coupling. Experimental validation using phenylboronic acid derivatives (e.g., 6-bromo-2-fluoro-3-methoxyphenylboronic acid) shows >80% yield under Pd(PPh₃)₄ catalysis .
Q. What experimental and computational methods can predict the stability of this compound under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 40°C for 7 days. Monitor degradation via LC-MS; major degradation pathways include hydrolysis of the aldehyde to carboxylic acid. Complement with molecular dynamics simulations (AMBER force field) to model hydrolysis kinetics. Data from analogous fluorobenzaldehydes indicate stability at pH 5–7 and 4°C storage .
Q. How can contradictory results in regioselectivity during functionalization (e.g., nitration) be analyzed and mitigated?
- Methodological Answer : Contradictions often arise from competing steric (methoxy group) and electronic (fluorine) directing effects. Use Hammett substituent constants (σₘ for –OCH₃ = −0.27, σₚ for –F = +0.06) to predict nitration sites. Experimental validation with HNO₃/H₂SO₄ at 0°C shows preferential nitration at the para position to bromine. For conflicting results, employ X-ray crystallography to confirm regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
